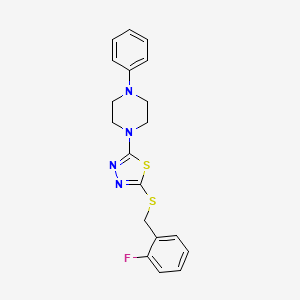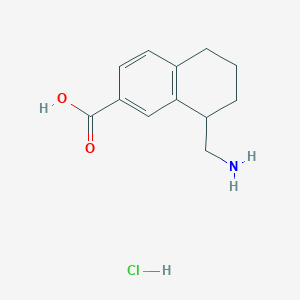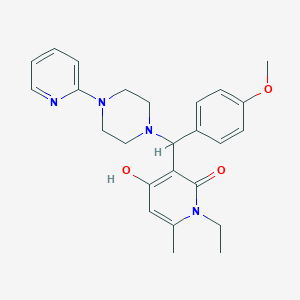
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C29H30ClN5O3 and its molecular weight is 532.04. The purity is usually 95%.
BenchChem offers high-quality N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Evaluation of Heterocyclic Carboxamides
Heterocyclic carboxamides, analogous to N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide, have been prepared and evaluated for their potential as antipsychotic agents. This includes the study of their binding to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, along with in vivo evaluations of their antipsychotic activity, demonstrating the therapeutic potential of such compounds in psychiatric disorders (Norman et al., 1996).
Antimicrobial Activities of Triazole Derivatives
Compounds synthesized from reactions involving primary amines and ester ethoxycarbonylhydrazones, leading to triazole derivatives, have shown significant antimicrobial activities. This underscores the potential of structurally complex molecules in addressing resistant microbial strains (Bektaş et al., 2007).
Luminescent Properties and Photo-induced Electron Transfer
Piperazine substituted naphthalimides, akin to the structural framework of N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide, have been investigated for their luminescent properties and photo-induced electron transfer capabilities. These studies suggest potential applications in the development of fluorescent probes and materials science (Gan et al., 2003).
Analgesic and Anti-inflammatory Activities
The synthesis of Mannich bases of benzoxazolinones, featuring structural motifs related to the compound , has demonstrated promising analgesic and anti-inflammatory activities. This opens avenues for the development of new therapeutic agents for pain and inflammatory conditions (Köksal et al., 2007).
Role in CGRP Receptor Inhibition
Compounds with structural similarities have been evaluated for their role as calcitonin gene-related peptide (CGRP) receptor antagonists, showcasing the potential for treating conditions like migraines and other CGRP-related disorders (Cann et al., 2012).
Antitumor Agents
Novel quinazoline derivatives containing piperazine moieties, resembling the compound , have shown potent antiproliferative activities against various cancer cell lines. This highlights the potential of such compounds in cancer therapy (Li et al., 2020).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine with 2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde, followed by the addition of benzoyl chloride to form the final product.", "Starting Materials": [ "3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine", "2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde", "benzoyl chloride" ], "Reaction": [ "Step 1: 3-(4-(3-chlorophenyl)piperazin-1-yl)propylamine is reacted with 2,4-dioxo-1,2-dihydroquinazoline-3-carbaldehyde in the presence of a suitable solvent and a catalyst to form the intermediate product.", "Step 2: The intermediate product is then treated with benzoyl chloride in the presence of a base to form the final product, N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide." ] } | |
CAS番号 |
896374-30-4 |
製品名 |
N-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-4-((2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide |
分子式 |
C29H30ClN5O3 |
分子量 |
532.04 |
IUPAC名 |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]benzamide |
InChI |
InChI=1S/C29H30ClN5O3/c30-23-5-3-6-24(19-23)34-17-15-33(16-18-34)14-4-13-31-27(36)22-11-9-21(10-12-22)20-35-28(37)25-7-1-2-8-26(25)32-29(35)38/h1-3,5-12,19H,4,13-18,20H2,(H,31,36)(H,32,38) |
InChIキー |
NUMIPUUXJOWMGB-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCCNC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4NC3=O)C5=CC(=CC=C5)Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



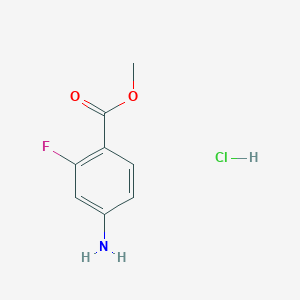
![ethyl 2-{4-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-3-methyl-5-oxo-2,5-dihydro-1H-pyrazol-1-yl}-6-oxo-1,6-dihydro-5-pyrimidinecarboxylate](/img/structure/B2442891.png)
![(6-methoxy-1H-indol-2-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone](/img/structure/B2442893.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl nicotinate](/img/structure/B2442898.png)
![N-(6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethyl)-N-[(1-ethylpyrrolidin-3-yl)methyl]prop-2-enamide](/img/structure/B2442902.png)
![5-[(1S)-1-Azidoethyl]isoquinoline](/img/structure/B2442903.png)
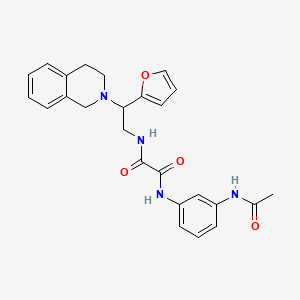
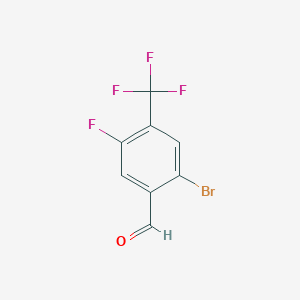

![Methyl 2-(aminomethyl)bicyclo[2.2.2]octane-2-carboxylate;hydrochloride](/img/structure/B2442908.png)
